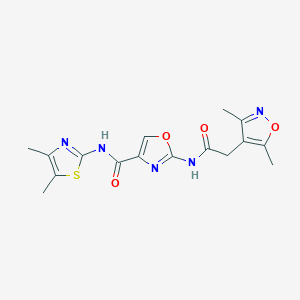
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O5 with a molecular weight of approximately 374.36 g/mol. The structure features several functional groups, including an isoxazole ring and a thiazole moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in modulating inflammatory responses and inhibiting specific enzymatic pathways. Notably, it has been suggested as a potential modulator of interleukin-17A (IL-17A), a cytokine implicated in various inflammatory diseases .
- Cytokine Modulation : The compound's ability to modulate IL-17A suggests it could be beneficial in treating autoimmune diseases where IL-17A plays a pivotal role.
- Enzyme Inhibition : There is evidence that it may inhibit enzymes involved in lipid metabolism, such as acid ceramidase, which could influence cell signaling pathways related to cell proliferation and apoptosis .
In Vitro Studies
In vitro studies have shown that derivatives of oxazole compounds exhibit antimicrobial and antifungal activities. For instance, compounds similar to the one have demonstrated significant inhibition against various fungal strains, including Candida species and Aspergillus species .
| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |
|---|---|---|
| 11 | 1.6 | 1.6 |
| 12 | 0.8 | 0.8 |
| Reference Drug | 3.2 | 1.6 |
Toxicity Assessments
Toxicity evaluations conducted on zebrafish embryos indicated that certain derivatives exhibited low toxicity levels, suggesting a favorable safety profile for further development .
Comparison with Related Compounds
The biological activities of This compound can be compared with other oxazole derivatives:
Propriétés
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-7-10(4)26-16(17-7)20-14(23)12-6-24-15(18-12)19-13(22)5-11-8(2)21-25-9(11)3/h6H,5H2,1-4H3,(H,17,20,23)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVWVZFXSXOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














